molecular formula C4H8OS2 B1235834 S-Methyl 2-propene-1-sulfinothioate CAS No. 3736-98-9

S-Methyl 2-propene-1-sulfinothioate

Cat. No.: B1235834
CAS No.: 3736-98-9
M. Wt: 136.2 g/mol
InChI Key: ZIMQNNOENLFVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Methyl 2-propene-1-sulfinothioate is a sulfur-containing organic compound characterized by a methyl group attached to a sulfinothioate functional group (R-S(O)-S-). Allicin, a well-studied compound from garlic (Allium sativum), exhibits potent antimicrobial activity against pathogens like Escherichia coli . The substitution of the allyl group in Allicin with a methyl group in this compound likely alters its reactivity and biological interactions, warranting comparative analysis with similar compounds.

Properties

CAS No.

3736-98-9

Molecular Formula

C4H8OS2

Molecular Weight

136.2 g/mol

IUPAC Name

3-methylsulfanylsulfinylprop-1-ene

InChI

InChI=1S/C4H8OS2/c1-3-4-7(5)6-2/h3H,1,4H2,2H3

InChI Key

ZIMQNNOENLFVMT-UHFFFAOYSA-N

SMILES

CSS(=O)CC=C

Canonical SMILES

CSS(=O)CC=C

Synonyms

2-propenesulfinothioic acid S-methyl ester
AllS(O)SMe

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Group Analysis

The sulfinothioate group (S(O)-S-) is central to the compound’s reactivity. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison
Compound Name Structure/Functional Group Key Features
S-Methyl 2-propene-1-sulfinothioate Methyl, sulfinothioate (R-S(O)-S-) Methyl substituent reduces steric hindrance compared to allyl analogs.
Allicin (S-(2-propenyl) 2-propene-1-sulfinothioate) Allyl, sulfinothioate Allyl group enhances electrophilicity; responsible for antimicrobial activity .
Sodium 2-methylprop-2-ene-1-sulphonate Sulfonate (SO₃⁻), sodium salt Ionic sulfonate group increases water solubility; used in industrial processes .
S-Methyl cysteine sulfoxide Cysteine-derived sulfoxide (S(O)-) Sulfoxide group (S=O) critical for plant bud induction .
Diallyl disulfide Disulfide (S-S) Less oxidized sulfur state; promotes bud break in agriculture .
This compound

Allicin disrupts bacterial membranes via thiol-disulfide exchange, a mechanism likely shared by sulfinothioates .

Allicin
  • Activity : Broad-spectrum antimicrobial, effective at 56–100 µg/mL against E. coli .
  • Applications : Used in food preservation and pharmaceuticals.
Sodium 2-methylprop-2-ene-1-sulphonate
  • Activity: Primarily a surfactant or monomer in polymer synthesis.
S-Methyl cysteine sulfoxide
  • Activity : Induces 100% bud break in grapevines at 10 mM .
  • Applications : Organic farming due to sulfur’s role in dormancy breaking.
Diallyl disulfide
  • Activity : Promotes bud break via volatile sulfur release .
  • Limitations: Less stable than sulfinothioates due to disulfide bonds.

Research Findings and Mechanistic Insights

  • Sulfinothioates vs. Sulfonates: The sulfinothioate group’s dual sulfur-oxygen bonding (S(O)-S-) enables nucleophilic attacks, unlike the inert sulfonate (SO₃⁻). This explains Allicin’s antimicrobial efficacy compared to the industrially inert sodium sulphonate .
  • Role of Substituents: The methyl group in this compound may reduce cytotoxicity compared to Allicin’s allyl group, which enhances reactivity.
  • Agricultural Sulfur Compounds : Sulfur oxidation state dictates function—sulfoxides (e.g., S-methyl cysteine sulfoxide) act as signaling molecules, while disulfides (e.g., diallyl disulfide) release volatile sulfur to stimulate plant growth .

Q & A

Q. How can researchers validate hypotheses about the compound’s role in sulfur-transfer reactions?

  • Methodology :
  • Trapping experiments : Use thiol scavengers (e.g., N-ethylmaleimide) to intercept transient sulfenyl intermediates.
  • Kinetic isotope effects (KIE) : Compare reaction rates with ³²S vs. ³⁴S isotopes to identify sulfur-centered transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Methyl 2-propene-1-sulfinothioate
Reactant of Route 2
S-Methyl 2-propene-1-sulfinothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.